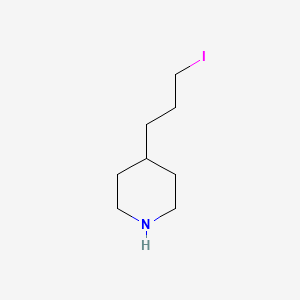

4-(3-Iodopropyl)piperidine

Description

Overview of Piperidine (B6355638) Derivatives as Core Heterocyclic Structures in Synthetic Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in synthetic chemistry. nih.govnih.gov These compounds are prevalent in a vast array of natural products, particularly alkaloids, and are integral to the design of pharmaceuticals. nih.govresearchgate.net The piperidine ring is a common feature in over twenty classes of pharmaceutical drugs. nih.govresearchgate.net The versatility of the piperidine scaffold allows for the synthesis of a wide range of molecules, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov Methods for synthesizing these derivatives are diverse and include hydrogenation, cyclization, cycloaddition, and multicomponent reactions. nih.govnih.gov The widespread use of piperidine derivatives underscores their importance in the development of new medicines and functional materials. nih.govijnrd.org

The properties and applications of piperidine derivatives are heavily influenced by the nature and position of substituents on the piperidine ring. dut.ac.za These modifications can significantly impact a molecule's biological activity and physical properties. dut.ac.zaresearchgate.net For instance, some derivatives are used as polar aprotic solvents, while others function as sterically hindered bases. ijnrd.org This adaptability makes piperidine scaffolds a crucial tool for chemists in various fields.

Strategic Importance of 4-Substituted Piperidine Architectures as Versatile Building Blocks

Among the various piperidine derivatives, 4-substituted piperidines hold a position of strategic importance in medicinal chemistry and drug discovery. rsc.orgresearcher.life The introduction of substituents at the 4-position of the piperidine ring provides a key point for molecular diversity and allows for the fine-tuning of a compound's properties. rsc.org This substitution pattern is frequently utilized in the development of new therapeutic agents.

The 4-substituted piperidine motif can influence a molecule's pharmacokinetic and pharmacodynamic properties by enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net The ability to systematically modify the substituent at the 4-position enables the exploration of a vast chemical space, which is critical in the search for new drug candidates with improved efficacy and selectivity. researchgate.netrsc.org The synthesis of these architectures often involves key reactions like the Dieckmann condensation to create 4-piperidone (B1582916) intermediates, which can then be further functionalized. dtic.mil

Rationale for Research Focus on 4-(3-Iodopropyl)piperidine within Advanced Synthetic, Radiochemical, and Material Science Contexts

The specific compound, this compound, has garnered significant research interest due to its unique structural features that make it a valuable intermediate in several advanced scientific fields. The presence of a reactive iodopropyl group at the 4-position of the piperidine ring offers a versatile handle for a variety of chemical transformations.

In advanced synthesis , the iodopropyl moiety serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the piperidine scaffold into more complex molecular frameworks. This is particularly useful in the construction of novel pharmaceutical agents and other biologically active compounds. nih.gov

In radiochemistry , the iodine atom can be replaced with a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131, to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). ut.ee Alternatively, the iodopropyl group can be a precursor for the introduction of other radiolabels, such as Fluorine-18 for Positron Emission Tomography (PET), through nucleophilic substitution reactions. beilstein-journals.orgresearchgate.net

In material science , the reactive nature of the C-I bond allows for the incorporation of the this compound unit into polymers or onto surfaces. researchgate.net This can be used to modify the properties of materials, for example, by introducing basic nitrogen centers that can act as corrosion inhibitors or catalysts. ijnrd.org The versatility of this compound makes it a key building block for the development of new functional materials with tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H16IN |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

4-(3-iodopropyl)piperidine |

InChI |

InChI=1S/C8H16IN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |

InChI Key |

MYUSJRHOIKLZFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCI |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Iodopropyl Piperidine and Analogous Iodopropyl Substituted Piperidine Structures

Direct Synthesis Approaches to 4-(3-Iodopropyl)piperidine Scaffolds

Direct synthesis approaches typically begin with a readily available precursor, such as 3-(piperidin-4-yl)propan-1-ol, and focus on the specific conversion of the terminal hydroxyl group into an iodide. These methods are often efficient due to the high predictability and selectivity of the reactions involved.

Regioselective Iodination Strategies for Propyl Side Chains on Piperidine (B6355638) Nuclei

Regioselective iodination of a propyl side chain attached to a piperidine nucleus primarily involves the conversion of a terminal functional group, most commonly a primary alcohol, into an iodide. Direct C-H iodination of an unactivated alkyl chain is challenging and generally not selective. Therefore, strategies commence with a precursor like 3-(piperidin-4-yl)propan-1-ol, where the terminal hydroxyl group dictates the position of iodination.

One prominent method is the Appel reaction, which converts an alcohol to the corresponding alkyl iodide using a combination of iodine and triphenylphosphine. This reaction proceeds via a phosphonium (B103445) iodide intermediate and is known for its mild conditions and good yields. The piperidine nitrogen must be protected (e.g., as a carbamate) to prevent side reactions with the iodinating reagents.

Table 1: Reagents for Direct Iodination of Primary Alcohols

| Reagent System | Description | Typical Conditions |

|---|---|---|

| I₂ / PPh₃ | Appel Reaction: Forms an alkyl iodide from an alcohol. | Dichloromethane (DCM) or Acetonitrile (MeCN), room temperature. |

| P/I₂ | Uses elemental phosphorus and iodine. | Can be highly reactive; temperature control is crucial. |

Nucleophilic Substitution Reactions for Halogen Introduction on Carbon Chains

Nucleophilic substitution is a cornerstone of organic synthesis and provides a reliable two-step pathway for converting an alcohol into an alkyl iodide. biointerfaceresearch.com This method enhances the leaving group ability of the hydroxyl group before introducing the iodide nucleophile.

The first step involves the conversion of the primary alcohol of 3-(piperidin-4-yl)propan-1-ol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534).

In the second step, the resulting sulfonate ester is treated with a source of iodide ions, such as sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). This is known as the Finkelstein reaction, a classic Sₙ2 reaction where the iodide displaces the tosylate or mesylate group to form the desired this compound. The choice of solvent is critical, as the precipitation of the sodium sulfonate salt in acetone drives the equilibrium towards the product.

Table 2: Comparison of Leaving Groups for Nucleophilic Substitution

| Leaving Group | Precursor Reagent | Relative Reactivity | Advantages |

|---|---|---|---|

| Tosylate (-OTs) | p-Toluenesulfonyl chloride | Excellent | Crystalline, stable intermediates. |

| Mesylate (-OMs) | Methanesulfonyl chloride | Excellent | Higher atom economy than tosylates. |

Precursor-Based Synthetic Routes for Piperidine Derivatives with Alkyl Chains

These routes involve the construction of the piperidine ring itself as a key step in the synthesis. The necessary carbon framework for the 4-(3-iodopropyl) side chain is incorporated into the linear precursor molecule before the cyclization event.

Cyclization and Annulation Strategies for Piperidine Ring Formation

The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies. nih.govrsc.org A classic approach is the Dieckmann condensation, where a linear diester containing a nitrogen atom cyclizes intramolecularly to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-substituted piperidone. dtic.mil This piperidone intermediate can subsequently be elaborated to introduce the desired propyl side chain.

Radical cyclization is another powerful method for forming N-heterocycles. nih.gov For instance, a linear precursor containing an N-centered radical and an appropriately positioned double bond can cyclize to form the piperidine ring. recercat.cat

Table 3: Selected Cyclization Strategies for Piperidine Synthesis

| Cyclization Method | Precursor Type | Key Intermediate |

|---|---|---|

| Dieckmann Condensation | Amino-diester | β-keto ester |

| Intramolecular Reductive Amination | Amino-ketoaldehyde | Iminium ion |

| Radical Cyclization | Unsaturated N-haloamine | N-centered radical |

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines, including cyclic amines like piperidines. wikipedia.org The double reductive amination of a 1,5-dicarbonyl compound with an amine source (such as ammonia (B1221849) or a primary amine) is a direct and efficient way to construct the piperidine skeleton. chim.it The reaction proceeds through the formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization and reduction in a one-pot process. tandfonline.com

The choice of reducing agent is crucial for the success of the reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups.

Utilization of ω-Haloalkyl Precursors in Conjugate Addition or Alkylation Reactions

This strategy involves attaching the propyl side chain to a pre-existing heterocyclic core that is a precursor to the piperidine ring, such as pyridine. For example, a 4-substituted pyridine can be alkylated and then the aromatic ring can be reduced to the corresponding piperidine.

A common method involves the reaction of a pyridine derivative with an ω-haloalkyl compound. google.com For instance, 4-lithiopyridine (B8661376) (generated by deprotonation of 4-halopyridine) can be reacted with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The resulting 4-(3-halopropyl)pyridine can then be catalytically hydrogenated to yield the corresponding piperidine. The remaining halogen can then be converted to an iodide via a Finkelstein reaction if necessary.

Alternatively, nucleophilic substitution reactions can be performed directly on piperidine derivatives. biointerfaceresearch.com However, N-alkylation is often a competing side reaction that must be managed, typically through the use of N-protecting groups.

Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions in 4-Piperidine Derivatization

The introduction of substituents onto the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties. Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, offering versatile pathways to derivatized piperidines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Protocol with Iodide Substrates)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for creating carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of 4-substituted piperidines. organic-chemistry.orgchem-station.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. semanticscholar.org

An efficient protocol for constructing 4-benzyl piperidines highlights the utility of the Suzuki reaction in this context. organic-chemistry.org The methodology involves the hydroboration of N-Boc-4-methylenepiperidine to generate a piperidine-containing organoborane intermediate. This intermediate is then coupled with various aryl halides, with the protocol showing broad tolerance for substrates, including bromides and iodides. organic-chemistry.org The high reactivity of iodide substrates in Suzuki reactions is well-documented, often allowing for milder reaction conditions and lower catalyst loadings. semanticscholar.org

Research has also demonstrated the feasibility of one-pot sequential Suzuki-Miyaura coupling and hydrogenation reactions to produce functionalized piperidines. chem-station.com This approach allows for the initial formation of a substituted pyridine derivative via Suzuki coupling, followed by its reduction to the corresponding piperidine, streamlining the synthetic process. chem-station.com Furthermore, palladium-catalyzed reductive Heck couplings have been developed to construct highly substituted piperidine rings with a degree of stereocontrol, avoiding the use of more toxic or sensitive reagents. unito.it

| Component | Example Reagent/Condition | Typical Role | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation. | organic-chemistry.orgchem-station.com |

| Halide/Triflate Substrate | Aryl/Alkyl Iodides, Bromides, Triflates | Electrophilic coupling partner. Iodides are often most reactive. | organic-chemistry.orgsemanticscholar.org |

| Organoboron Reagent | Aryl/Alkyl Boronic Acids or Esters | Nucleophilic coupling partner. | organic-chemistry.orgchem-station.com |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates transmetalation. | nih.govsemanticscholar.org |

| Solvent | Toluene, THF, Dioxane, Methanol | Provides the medium for the reaction. | semanticscholar.org |

Ullmann Condensation and Related Metal-Catalyzed Carbon-Iodine Bond Transformations

The Ullmann reaction, traditionally a copper-promoted homocoupling of aryl halides at high temperatures, has evolved into a versatile method for forming various bonds. slideshare.netnih.gov While the classic Ullmann condensation is primarily used for synthesizing symmetric biaryls, "Ullmann-type" reactions now encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions to form C-O, C-N, and C-S bonds. organic-chemistry.orgslideshare.net In these reactions, aryl iodides are typically the most reactive halide substrates. chem-station.com

While direct Ullmann C(sp²)-C(sp³) coupling to attach an alkyl chain to an aromatic ring is challenging, modern advancements in copper catalysis have enabled related transformations. Copper catalysts are effective in mediating cross-coupling reactions between alkyl halides and organoboron reagents or Grignard reagents, allowing for the formation of C(sp³)-C(sp³) bonds. rsc.orgacs.org For instance, the coupling of alkyl iodides with alkyl Grignard reagents can proceed with high efficiency in the presence of a copper catalyst. rsc.org These analogous reactions demonstrate the potential for using copper-based systems to construct the alkyl side chain found in this compound.

Furthermore, transformations involving the carbon-iodine bond are central to piperidine synthesis. Iodine-catalyzed C-H amination reactions under visible light have been developed for the selective synthesis of piperidines. researchgate.net This method proceeds through two catalytic cycles, involving a radical C-H functionalization and an iodine-catalyzed C-N bond formation, effectively overriding the more common preference for pyrrolidine (B122466) formation. researchgate.netwhiterose.ac.uk

Stereochemical Control in 4-Substituted Piperidine Synthesis

Many biologically active piperidine derivatives are chiral, and their pharmacological effects are often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that allow for precise control over stereocenters is of paramount importance.

Asymmetric Synthetic Approaches for Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of 4-substituted piperidines can be accomplished through several strategic approaches. One powerful method is the catalytic asymmetric dearomatization of pyridines. A chemo-enzymatic approach, for example, can convert activated pyridines into substituted piperidines with precise stereochemistry through a one-pot cascade involving an amine oxidase and an ene imine reductase. nih.gov

Another strategy involves the use of chiral starting materials or reagents. A one-pot synthesis of substituted piperidines with excellent diastereoselectivity and enantiomeric purity can be achieved through a cascade reaction using chiral amines. sustech.edu.cn This method relies on an "exocyclic stereochemistry control," where the chirality of the amine induces the stereochemical outcome of the final piperidine product. sustech.edu.cn Asymmetric hydrogenation is also a key technique; for instance, Rhodium(I)-catalyzed asymmetric hydrogenation has been employed in the synthesis of chiral 4-amino-3-hydroxy piperidine derivatives. Furthermore, ring expansion methodologies, such as the catalytic asymmetric deprotonation of N-Boc pyrrolidine followed by an expansion to a piperidine ring, offer a concise route to specific stereoisomers of β-hydroxy piperidines.

| Strategy | Key Features | Example Application | Reference |

|---|---|---|---|

| Chemo-enzymatic Dearomatization | Uses enzymes (e.g., amine oxidase, ene imine reductase) for stereoselective transformations of pyridines. | Synthesis of stereo-defined 3- and 3,4-substituted piperidines. | nih.gov |

| Chirality Induction | A chiral amine or auxiliary directs the stereochemical outcome of a cascade reaction. | One-pot synthesis of enantiomerically pure piperidines from nitroalkenes, amines, and enones. | sustech.edu.cn |

| Catalytic Asymmetric Hydrogenation | Uses a chiral transition metal catalyst (e.g., Rh(I)) to stereoselectively reduce a prochiral substrate. | Synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. | |

| Asymmetric Ring Expansion | Stereoselective functionalization of a smaller ring (e.g., pyrrolidine) followed by expansion to a piperidine. | Synthesis of chiral β-hydroxy piperidines from N-Boc pyrrolidine. |

Diastereoselective Intermediate Conversions and Rearrangements

Control of relative stereochemistry (diastereoselectivity) is equally critical, particularly for molecules with multiple chiral centers. The hydrogenation of substituted pyridine precursors is a common method for creating piperidine rings, and the choice of catalyst can influence the diastereomeric outcome. researchgate.net For example, simple and practical methods have been developed for the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates. whiterose.ac.uk These methods often start with the hydrogenation of disubstituted pyridines to preferentially form cis-piperidines, which can then be converted to their trans-diastereoisomers via base-mediated epimerization under thermodynamic control.

Diastereoselective cyclization reactions also provide a robust entry to stereodefined piperidines. The diastereoselective reductive cyclization of amino acetals, formed from a nitro-Mannich reaction, allows the stereochemistry established in the initial step to be retained during the final ring formation. chem-station.com Similarly, palladium-catalyzed reductive Heck couplings can be optimized to favor the formation of syn-piperidine structures. unito.it Multi-component reactions have also been designed to generate highly substituted piperidines with excellent diastereoselectivity in a one-pot sequence, often mediated by an organocatalyst like a diphenylprolinol silyl (B83357) ether. These methods showcase the power of carefully designed reaction sequences to control the three-dimensional architecture of the piperidine product.

Chemical Reactivity and Derivatization Strategies of 4 3 Iodopropyl Piperidine

Transformation of the Iodide Moiety

The carbon-iodine bond in 4-(3-Iodopropyl)piperidine is the primary site for a variety of transformations, largely driven by the good leaving group ability of the iodide ion.

Nucleophilic Displacement Reactions for Functional Group Interconversion

The electrophilic carbon atom attached to the iodine is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone of its utility in synthetic chemistry.

A common transformation is the displacement of iodide by azide (B81097) ions, typically using sodium azide, to yield 4-(3-azidopropyl)piperidine. This reaction is often carried out in solvents like acetonitrile. nih.gov The resulting azide can be further transformed, for example, into an N-formyl derivative by refluxing with methyl formate. prepchem.com

Another important nucleophilic substitution involves the use of thioacetate (B1230152) to introduce a protected thiol group. For instance, reaction with a thioacetate source can produce S-[3-(4-Piperidinyl)propyl]ethanethioate, which can be a precursor to mercaptans.

The Finkelstein reaction, which involves halide exchange, can be used to generate the iodopropyl derivative from the corresponding chloropropyl precursor in situ. nih.gov This is particularly useful as 1-(3-chloropropyl)piperidine (B110583) is often a more readily available starting material. The in situ generated iodo-derivative is more reactive towards nucleophiles. nih.gov For example, a modified Finkelstein reaction using potassium iodide and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst can facilitate the N-alkylation of carboxamides. nih.gov

The following table summarizes representative nucleophilic displacement reactions of this compound:

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Azide | Sodium Azide (NaN₃) | 4-(3-Azidopropyl)piperidine | nih.gov |

| Thioacetate | Potassium Thioacetate | S-[3-(4-Piperidinyl)propyl]ethanethioate | |

| Carboxamide Anion | NaH, 1-(3-chloropropyl)piperidine, K₂CO₃, KI, TBAB | N-Aryl-N-[3-(piperidin-1-yl)propyl]benzofuran-2-carboxamides | nih.gov |

Palladium-Mediated Reactions at the Carbon-Iodine Bond

While less common for simple alkyl iodides compared to aryl or vinyl iodides, the carbon-iodine bond can in principle participate in palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for carbon-carbon bond formation. google.com However, the application of these methods directly to this compound is not extensively documented in the reviewed literature, which tends to focus on the nucleophilic substitution and N-functionalization pathways. The reactivity of the piperidine (B6355638) nitrogen can sometimes interfere with these catalytic cycles, often necessitating protection strategies. Palladium catalysis is more frequently employed in the synthesis of precursors or derivatives of piperidine-containing structures rather than direct coupling at the propyl chain. orgsyn.orgokayama-u.ac.jp

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, providing another handle for extensive derivatization.

N-Alkylation and N-Acylation Processes

The piperidine nitrogen readily undergoes N-alkylation with various alkyl halides. For example, N-alkylation of the piperidine ring can be achieved using alkylating agents in the presence of a base. mdpi.com This reaction is fundamental in building more complex molecular architectures.

N-acylation is another common transformation, converting the secondary amine into an amide. This is typically achieved by reacting this compound with an acyl chloride or an activated carboxylic acid. For instance, reaction with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) leads to the formation of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives. nih.gov Similarly, acylation can be performed using reagents like 1-acetyl-4-[3-(1-acetyl-4-piperidinyl)propyl]piperidine. sigmaaldrich.com

| Reagent | Reaction Type | Product Class | Reference(s) |

| Alkyl Halide | N-Alkylation | N-Alkyl-4-(3-iodopropyl)piperidine | mdpi.com |

| Acyl Chloride | N-Acylation | N-Acyl-4-(3-iodopropyl)piperidine | nih.gov |

| Activated Carboxylic Acid | N-Acylation | N-Acyl-4-(3-iodopropyl)piperidine | orgsyn.org |

Formation of Amide and Sulfonamide Derivatives

The synthesis of amide derivatives is a key strategy in medicinal chemistry. sphinxsai.comthepharmajournal.com A variety of substituted amides can be prepared by coupling the piperidine nitrogen with carboxylic acids, often using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

The formation of sulfonamides is another important derivatization. uobaghdad.edu.iqnahrainuniv.edu.iqresearchgate.net This is typically achieved by reacting the piperidine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. google.com This reaction is widely used to introduce the sulfamoyl group, which is a common pharmacophore. The synthesis of N-{2-[l -(2,3-dihydrobenzo[l,4]dioxin-2-ylmethyl)piperidin-4yl]ethyl}toluene-4-sulfonamide exemplifies this transformation, where an amine is reacted with toluenesulfonyl chloride. google.com

Functional Group Interconversions on the Piperidine Ring and Propyl Chain

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.org In the context of this compound, this can occur at either the propyl chain or, in principle, on the piperidine ring itself, although the latter is less common without ring-opening or more complex transformations.

The most prominent example on the propyl chain is the conversion of the iodide to other functionalities via nucleophilic substitution, as detailed in section 3.1.1. For example, a Finkelstein reaction can convert a chloropropyl group to the more reactive iodopropyl group. smolecule.com This is a classic example of functional group interconversion to enhance reactivity.

Further interconversions can follow. For instance, the conversion of 1-fluoro-3-iodopropane (B1254131) with potassium thiocyanate (B1210189) yields the corresponding thiocyanate, which can then be transformed into a sulfonyl chloride. beilstein-journals.org While this specific example does not start with the piperidine moiety, it illustrates a potential pathway for functional group interconversion on the propyl chain.

On the piperidine ring, derivatization primarily occurs at the nitrogen atom as described in section 3.2. More complex interconversions on the carbon skeleton of the piperidine ring itself are not straightforward and would typically involve multi-step synthetic sequences starting from different precursors. mdpi.com

Multi-component Reactions for Scaffold Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach offers high atom economy and efficiency, making it ideal for generating libraries of structurally diverse compounds for drug discovery and other applications. nih.govchemicaljournal.in The unique structure of this compound, featuring both a reactive secondary amine and an alkyl iodide moiety, presents intriguing possibilities for its use in MCRs to create novel and diverse chemical scaffolds.

The piperidine nitrogen can readily participate as the amine component in a variety of well-established MCRs. Simultaneously, the iodopropyl group can serve two primary roles: as a passive functional handle for post-MCR derivatization or, under specific conditions, as an active participant in the reaction sequence.

Potential MCR Strategies Involving the Piperidine Moiety

The secondary amine of this compound is well-suited to engage in several classical MCRs where piperidine itself is a known reactant. In these scenarios, the iodopropyl chain would be carried through the reaction unchanged, providing a reactive site for subsequent functionalization.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone isocyanide-based MCRs. wikipedia.orgbeilstein-journals.org The Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can readily incorporate secondary amines like piperidine. nih.gov By using this compound as the amine component, a diverse range of α-acylamino carboxamides can be synthesized, each bearing a pendant iodopropyl group. This group is then available for subsequent nucleophilic substitution or cross-coupling reactions, dramatically expanding the structural diversity of the final products. rsc.org Similarly, the Passerini reaction could potentially incorporate the piperidine nitrogen, although it typically involves a carboxylic acid, an oxo component, and an isocyanide to form α-acyloxy amides. wikipedia.org

Mannich-type Reactions: The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton (e.g., a ketone or β-ketoester). mdpi.com this compound can serve as the secondary amine component, leading to the formation of β-amino carbonyl compounds, known as Mannich bases. These products are valuable intermediates for synthesizing more complex heterocyclic systems. Modern variations of the Mannich reaction can employ a wide range of nucleophiles, including organometallic reagents. beilstein-journals.orgnih.gov

Potential MCR Strategies Involving the Iodopropyl Group

While less common, MCRs that directly involve an alkyl halide component have been developed. These reactions open up the possibility of the iodopropyl group on this compound participating directly in the scaffold-forming step.

Carbonyl Alkylative Amination: Recent advances have described a three-component carbonyl alkylative amination that couples an amine, an aldehyde, and an alkyl halide. nih.govacs.org This type of reaction, often proceeding through radical intermediates, could theoretically utilize this compound as both the amine and the source of the alkylating group, potentially leading to complex cyclization or oligomerization, or it could be used as the amine component in conjunction with a different alkyl halide. nih.gov

Metal-Catalyzed MCRs: Various transition metals, including manganese and iridium, have been shown to catalyze three-component reactions involving imines and alkyl halides for the synthesis of complex secondary and tertiary amines. frontiersin.org An imine formed in situ from an aldehyde and a primary amine could potentially react with this compound, where the piperidine acts as a nucleophile and the iodide is susceptible to oxidative addition or radical formation, depending on the catalytic cycle.

The table below outlines some of the potential MCRs in which this compound could be a valuable building block, highlighting the diversity of scaffolds that could be generated.

Table 1: Potential Multi-component Reactions Utilizing this compound

| MCR Type | Reactants | Potential Scaffold | Role of this compound |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamides beilstein-journals.org | Secondary Amine Component |

| Mannich Reaction | Aldehyde, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compounds mdpi.com | Secondary Amine Component |

| Petasis Reaction | Aldehyde, Boronic Acid | α-Amino Acids mdpi.com | Secondary Amine Component |

| Carbonyl Alkylative Amination | Aldehyde, Primary Amine, Alkyl Halide | Complex Tertiary Amines nih.gov | Secondary Amine / Alkylating Agent |

Advanced Spectroscopic and Structural Characterization of 4 3 Iodopropyl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, DEPT, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-iodopropyl)piperidine derivatives in solution. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments, the connectivity and spatial relationships of all atoms can be mapped.

¹H NMR spectra provide information on the chemical environment of protons. For a typical N-unsubstituted this compound, the piperidine (B6355638) ring protons appear as complex multiplets in the δ 1.0-3.0 ppm range. The protons on the carbon adjacent to the nitrogen (C2/C6) are typically found further downfield. The methylene (B1212753) protons of the iodopropyl chain exhibit distinct signals; the CH₂ group attached to the iodine atom is significantly deshielded and appears as a triplet around δ 3.2 ppm, while the other two CH₂ groups of the propyl chain resonate at higher fields.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbon atoms of the piperidine ring typically resonate between δ 25-50 ppm. rsc.org The carbon atom bonded to the iodine (C-I) is found at a very low chemical shift, often around δ 5-10 ppm. In contrast, carbons attached to nitrogen (C-N) appear around δ 40-60 ppm. rsc.orgprinceton.edu

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, which is invaluable for assigning the methylene-rich piperidine and propyl groups. usm.edu

2D-NMR techniques establish connectivity. Homonuclear Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the piperidine ring and along the propyl chain. usm.eduresearchgate.net Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to their directly attached carbons and to carbons two to three bonds away, respectively. acs.orgmdpi.com These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the substitution pattern. For example, an HMBC correlation between the protons of the C2/C6 piperidine carbons and the first CH₂ of the propyl chain would confirm the 4-position substitution.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Piperidine N-H | ~1.5-2.5 (broad s) | - | - |

| Piperidine C2/C6-H | ~2.9-3.1 (m) | ~46 | CH₂ (negative) |

| Piperidine C3/C5-H | ~1.6-1.8 (m) | ~32 | CH₂ (negative) |

| Piperidine C4-H | ~1.4-1.6 (m) | ~36 | CH (positive) |

| Propyl C1'-H | ~1.7-1.9 (m) | ~35 | CH₂ (negative) |

| Propyl C2'-H | ~1.2-1.4 (m) | ~30 | CH₂ (negative) |

| Propyl C3'-H | ~3.1-3.3 (t) | ~7 | CH₂ (negative) |

| Note: Values are estimations based on typical shifts for piperidine and iodoalkane structures and can vary based on solvent and substitution on the piperidine nitrogen. princeton.educhemicalbook.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes. uni-siegen.de These two techniques are complementary; FT-IR measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. northwestern.edu

For this compound derivatives, key vibrational modes include:

N-H Stretch: For secondary amines, a moderate absorption band appears in the FT-IR spectrum between 3300-3500 cm⁻¹. This band is often weak in the Raman spectrum.

C-H Stretches: The aliphatic C-H stretching vibrations of the piperidine and propyl groups are observed in both FT-IR and Raman spectra in the 2800-3000 cm⁻¹ region. northwestern.edu

CH₂ Bending (Scissoring): These vibrations typically occur around 1450-1470 cm⁻¹ and are visible in both techniques. researchgate.net

C-N Stretch: The carbon-nitrogen stretching vibration of the piperidine ring is found in the 1000-1250 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretch is a key indicator. It gives rise to a strong band in the low-frequency region, typically between 500-600 cm⁻¹. northwestern.edu This vibration involves a heavy atom and has a low change in dipole moment but a high change in polarizability, making it often more prominent and easier to identify in the Raman spectrum than in the FT-IR spectrum. rsc.orguc.edu

The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the piperidine ring, the alkyl chain, and the terminal iodo group. arkat-usa.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Primary Technique |

| N-H | Stretch | 3300 - 3500 | FT-IR |

| C-H (aliphatic) | Stretch | 2800 - 3000 | FT-IR & Raman |

| CH₂ | Bend (Scissoring) | 1450 - 1470 | FT-IR & Raman |

| C-N | Stretch | 1000 - 1250 | FT-IR |

| C-I | Stretch | 500 - 600 | Raman |

| Note: These are general ranges and can be influenced by molecular conformation and intermolecular interactions. northwestern.edunih.gov |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For piperidine derivatives, Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. researchgate.netanadolu.edu.tr

ESI-MS is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺. For this compound (C₈H₁₆IN, MW = 269.12 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 270.0. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this parent ion. scielo.br The fragmentation patterns are highly informative for structural elucidation. Common fragmentation pathways for N-alkyl piperidines include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org

Cleavage of the Propyl Chain: Fragmentation can occur along the C-C bonds of the propyl side chain.

Loss of Iodine: Cleavage of the C-I bond can result in the loss of an iodine radical (127 Da) or HI (128 Da) from the molecular ion.

Piperidine Ring Opening: The piperidine ring itself can undergo cleavage, leading to characteristic fragment ions. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. infona.plucl.ac.uk This is particularly useful for analyzing complex mixtures of derivatives or for monitoring reaction progress. researchgate.netnih.gov The sample is first separated on an LC column, and the eluting components are sequentially introduced into the mass spectrometer for analysis, allowing for the identification and quantification of each compound in the mixture.

Table 3: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 270.0 | Protonated molecular ion |

| [M-I]⁺ | 142.1 | Loss of iodine radical from the molecule |

| [M-HI+H]⁺ | 142.1 | Loss of hydrogen iodide |

| [C₅H₁₀N]⁺ | 84.1 | Fragment corresponding to the piperidine ring after side-chain cleavage |

| Note: Actual fragmentation depends on instrument conditions (e.g., collision energy). scielo.brnih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For derivatives of this compound, XRD analysis is expected to confirm that the piperidine ring adopts a stable chair conformation . nih.gov This conformation minimizes torsional strain and steric hindrance between substituents. In this chair form, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. To minimize steric interactions, the bulky 3-iodopropyl group at the C4 position will strongly prefer the equatorial orientation.

If the piperidine nitrogen is substituted (e.g., with a benzoyl or other large group), XRD studies can reveal how this affects the ring's geometry. niscpr.res.in While the chair form is generally maintained, slight distortions may occur to accommodate steric strain. nih.gov The crystal packing is determined by intermolecular forces such as hydrogen bonding (if an N-H group is present) and van der Waals interactions. The presence of the heavy iodine atom can also influence crystal packing. Although finding a specific published crystal structure for the parent compound is rare, analysis of related structures in crystallographic databases provides a reliable model for its solid-state conformation. rsc.orgtandfonline.comacs.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the photophysical properties of molecules, particularly those designed as fluorescent probes or dyes. mdpi.com While the simple this compound itself does not possess significant chromophoric or fluorophoric properties, its derivatives, where the piperidine nitrogen is attached to an aromatic system, often exhibit interesting optical behaviors. acs.orgresearchgate.net

In these derivatives, the piperidine moiety often acts as an electron-donating group, which can be paired with an electron-accepting group to form a "push-pull" fluorophore. acs.org

UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The absorption maximum (λ_abs) corresponds to the energy required to promote an electron from the ground state to an excited state. For push-pull systems containing a piperidine donor, this often corresponds to an intramolecular charge-transfer (ICT) transition. researchgate.netarxiv.org

Fluorescence Spectroscopy: After excitation, the molecule can relax to the ground state by emitting a photon. The spectrum of this emitted light is the fluorescence spectrum, characterized by an emission maximum (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift . researchgate.net

The photophysical properties of these derivatives are often highly sensitive to the solvent environment. mdpi.comresearchgate.net In polar solvents, the charge-separated excited state is stabilized, often leading to a red shift (to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, can also be strongly affected by the solvent and molecular structure. repositorioinstitucional.mx

Table 4: Representative Photophysical Properties for a Piperidine-N-Aryl Derivative

| Property | Typical Value/Observation |

| Absorption Max (λ_abs) | 350 - 450 nm |

| Emission Max (λ_em) | 450 - 600 nm |

| Stokes Shift | 100 - 150 nm |

| Quantum Yield (Φ) | Varies greatly with solvent (e.g., high in nonpolar, low in polar) |

| Solvatochromism | Emission maximum shifts to longer wavelengths in more polar solvents |

| Note: These values are illustrative for fluorescent derivatives and depend heavily on the specific aromatic system attached to the piperidine. mdpi.comresearchgate.netresearchgate.net |

Computational and Theoretical Insights into this compound Remain Unexplored

Despite the growing application of computational chemistry in characterizing and predicting the behavior of molecular systems, a thorough search of scientific literature reveals a significant gap in the theoretical studies of this compound. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are extensively used to investigate a wide range of piperidine derivatives, specific and detailed research findings on the computational and theoretical properties of this compound are not presently available.

The requested detailed analysis, encompassing geometry optimization, spectroscopic predictions, frontier molecular orbital analysis, conformational landscapes, reaction mechanisms, and nonlinear optical properties for this compound, could not be compiled as no dedicated scholarly articles or datasets for this specific compound were identified.

In the broader context of piperidine chemistry, computational studies are pivotal. For instance, DFT calculations are routinely employed to determine the optimized molecular geometry, electronic structure, and to predict spectroscopic data like NMR and IR spectra for various piperidine-containing compounds. Similarly, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps provides crucial insights into the chemical reactivity and kinetic stability of these molecules. Molecular dynamics simulations offer a window into the conformational flexibility and intermolecular interactions of piperidine derivatives, which is vital for understanding their biological activity and material properties.

Furthermore, theoretical investigations into reaction mechanisms elucidate the transition states and energy profiles of chemical transformations involving the piperidine scaffold. The exploration of nonlinear optical (NLO) properties through computational models helps in the design of new materials for photonic and optoelectronic applications.

However, the absence of such specific studies for this compound means that a detailed, data-driven article as per the requested outline cannot be generated at this time. The scientific community has yet to publish in-depth computational research focused solely on this particular compound. Therefore, any attempt to provide the requested data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. Further experimental and theoretical research is necessary to fill this knowledge void.

Computational Chemistry and Theoretical Studies on 4 3 Iodopropyl Piperidine Systems

Research Applications and Utility of 4 3 Iodopropyl Piperidine As a Chemical Tool

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 4-(3-Iodopropyl)piperidine in organic synthesis stems from the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the piperidine-propyl unit to various molecular scaffolds, including amines, thiols, and carbanions, enabling the construction of more intricate molecular architectures. This reactivity makes it a key intermediate in multi-step syntheses of pharmacologically active compounds and other functional molecules. researchgate.netnih.gov

Heterocyclic compounds form the backbone of modern chemistry and are indispensable in the development of pharmaceuticals. nbinno.comsigmaaldrich.com Piperidine-containing building blocks are frequently employed to construct more complex heterocyclic systems. nih.gov The this compound intermediate can be used to introduce the piperidinylpropyl motif into other ring systems. For instance, it can be reacted with nucleophilic heterocyclic cores, such as pyrazoles or imidazoles, to generate new, larger heterocyclic structures. researchgate.net This strategy is exemplified in the synthesis of various biologically active agents where the piperidine (B6355638) ring is crucial for receptor interaction or for modulating the physicochemical properties of the molecule. The ability to use this intermediate to build upon existing heterocyclic frameworks is a key strategy in creating libraries of compounds for drug discovery programs. nih.govnih.gov

Beyond its role in building heterocyclic scaffolds, this compound and its precursors are instrumental in the synthesis of advanced chemical probes. These probes are designed to interact with specific biological targets, allowing for the investigation of cellular processes and the visualization of biological structures. The piperidine core is often optimized for target binding, while the reactive handle—in this case, the iodopropyl group or a precursor to it—is used for attaching reporter groups such as fluorophores or, more commonly, radioisotopes for imaging applications. doaj.org The synthesis of these probes often involves a multi-step sequence where the piperidine derivative is a key component, ultimately leading to a functional molecule used for research in pharmacology and molecular imaging. researchgate.net

Applications in Radiochemistry and Radiolabeling Methodologies

The presence of an iodine atom in this compound makes it and its analogs highly suitable for applications in radiochemistry. Iodine has several medically relevant radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that can be used for both diagnostic imaging and therapeutic purposes. mdpi.comresearchgate.net Consequently, molecules containing an iodo-group or a precursor that can be readily converted to an iodinated compound are of significant interest in the development of radiopharmaceuticals. doaj.orgmdpi.com

Analogs and derivatives based on the iodinated piperidine or piperazine scaffold have been successfully developed as radiolabeled probes for studying specific receptors in the central nervous system and peripheral organs. nih.govnih.gov A primary application is in the synthesis of high-affinity ligands for sigma receptors, which are implicated in various neurological disorders and cancer. nih.gov The synthesis of these probes typically involves preparing a non-radioactive precursor molecule, often a tributylstannyl or boronic acid derivative, which is then subjected to a radioiodination reaction. mdpi.com

For example, radioligands such as [¹²⁵I]E-1 (E-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine) have been synthesized and evaluated. nih.gov These probes are used in in vitro binding assays with tissue homogenates to determine key pharmacological parameters like binding affinity (K_d) and receptor density (B_max). nih.gov Such studies are crucial for characterizing new receptor ligands and understanding their interaction with biological targets. The data obtained from these in vitro experiments help validate the potential of a radiotracer for subsequent in vivo imaging studies. nih.gov

| Radioligand | Target Receptor | Affinity (K_i or K_d) | Selectivity (σ₂/σ₁) | Lipophilicity (LogD₇.₄) | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]E-1 | Sigma-1 (σ₁) | 3.79 nM (K_d) | 84-fold | 2.25 | nih.gov |

| [¹²⁵I]-E-IA-BF-PE-PIPZE | Sigma-1 (σ₁) | 0.24 nM (K_d) | 173-fold | 2.69 | nih.gov |

The incorporation of radioactive iodine isotopes into organic molecules is a cornerstone of radiopharmaceutical chemistry. nih.gov Several methods exist, with the choice depending on the substrate's chemical nature and the desired reaction conditions. researchgate.netnih.gov Direct radioiodination of activated aromatic rings (e.g., phenols) can be achieved via electrophilic substitution using an oxidizing agent like Chloramine-T. mdpi.com

However, for non-activated systems or to achieve higher specific activity and better regiocontrol, indirect methods using organometallic precursors are preferred. mdpi.comnih.gov

Iododestannylation: This is a widely used method involving the reaction of an organostannane precursor (e.g., a trialkylstannyl derivative) with a source of radioiodide in the presence of a mild oxidizing agent. This method is highly efficient but raises concerns about potential toxicity from residual tin compounds. mdpi.com

Iododesilylation: This technique uses silanes as precursors for labeling molecules. While it can be an effective alternative to iododestannylation, it may sometimes result in lower radiochemical yields. mdpi.com

Boronic Acid Precursors: The use of boronic acids and their esters has gained popularity for copper-mediated radioiodination reactions. These precursors are often more stable and less toxic than their organotin counterparts. mdpi.com

Halogen Exchange: Nucleophilic substitution reactions, where a different halogen (like bromine) or another leaving group is displaced by radioiodide, can also be employed. These reactions are sometimes catalyzed by copper(I) salts to increase the radiochemical yield. nih.govosti.gov

The synthesis of radioiodinated probes often requires subsequent purification, most commonly by High-Performance Liquid Chromatography (HPLC), to separate the desired radiolabeled product from unreacted precursors, byproducts, and free radioiodide. mdpi.com

Development of Chemical Tools for Investigating Molecular Interactions

The ultimate utility of molecules derived from this compound and similar intermediates lies in their application as chemical tools to probe complex biological systems. nih.gov Radiolabeled ligands synthesized using these building blocks enable researchers to visualize and quantify the distribution and density of receptors, transporters, and enzymes in vivo using non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) with ¹²³I or Positron Emission Tomography (PET) with ¹²⁴I. mdpi.com

These chemical tools are fundamental to preclinical drug development. nih.gov They allow for:

Target Engagement Studies: Confirming that a new drug candidate interacts with its intended molecular target in a living organism.

Pharmacokinetic Profiling: Tracking the absorption, distribution, metabolism, and excretion of a drug or probe.

Disease Diagnosis: Imaging changes in receptor density that may be associated with disease states. For example, sigma-1 receptor radioligands are being investigated for imaging in neurology, psychiatry, and oncology. nih.gov

The development of a successful radiolabeled probe requires a delicate balance of properties, including high affinity and selectivity for the target, appropriate lipophilicity to ensure penetration of biological barriers like the blood-brain barrier, and good metabolic stability in vivo. nih.govnih.gov The this compound scaffold provides a robust and adaptable platform for chemists to fine-tune these properties, leading to the creation of powerful chemical tools for biomedical research.

Probes for Target Engagement Studies and Mechanistic Research

The functionalization of bioactive molecules to create chemical probes is a cornerstone of modern chemical biology, enabling the direct interrogation of drug-target interactions within a native biological context. Target engagement is a critical parameter in drug discovery, confirming that a drug candidate physically interacts with its intended molecular target in cells. nih.govnih.gov One strategy for creating robust target engagement probes is the incorporation of a reactive functional group that can form a covalent bond with the target protein. nih.gov

Alkyl iodides, such as the iodopropyl group in this compound, are effective electrophiles capable of reacting with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) on a protein's surface, often within the binding site. This reactivity makes this compound a potential precursor for the development of covalent probes. By attaching this piperidine-containing alkyl iodide to a known ligand for a specific protein target, researchers can generate a probe that, upon binding, forms a permanent covalent linkage. This irreversible binding facilitates a range of downstream applications, including:

Target Identification and Validation: Covalent probes can be used to "pull down" their protein targets from complex cellular lysates for identification by mass spectrometry.

Occupancy Studies: The extent of target labeling by a covalent probe can be quantified to measure how effectively a competing, non-covalent drug candidate engages the same target in cells.

Mechanistic Elucidation: By identifying the specific site of covalent modification, these probes can provide valuable insights into the binding mode and orientation of a ligand within the target's active site.

While the inherent reactivity of the iodopropyl group makes this compound a suitable starting material for the synthesis of such probes, specific examples of its direct application in published target engagement or mechanistic studies are not extensively documented in the current literature. However, the principles of covalent probe design strongly support its potential utility in this research area. nih.gov

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing a systematic framework for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This is achieved by synthesizing and evaluating a series of analogues where specific parts of the molecule are methodically altered. The piperidine scaffold is a frequent subject of such studies due to the synthetic tractability of modifying its substitution patterns. biointerfaceresearch.com

Although SAR studies originating directly from the this compound scaffold are not widely reported, research on structurally related compounds highlights the importance of the substituted piperidine motif. For instance, a study focused on the synthesis and antileukemic activity of novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives provides a relevant example of how systematic derivatization of a piperidine-containing scaffold can elucidate key structural requirements for biological activity. researchgate.net In this research, a core structure featuring a propyl linker between two piperidine rings was elaborated by introducing various substituted aryl carboxamide moieties at the nitrogen of one of the piperidine rings. researchgate.net

The findings from this study demonstrated that modifications to the terminal aryl group significantly impacted the antiproliferative activity of the compounds against human leukemia cell lines (K562 and Reh). researchgate.net Specifically, compounds bearing nitro and fluoro substitutions on the phenyl ring exhibited the most potent activity. researchgate.net This suggests that the electronic and steric properties of the substituents play a crucial role in the molecule's interaction with its biological target. The study also indicated that the most active compounds induced apoptosis, as confirmed by LDH assays, cell cycle analysis, and DNA fragmentation. researchgate.net

The table below summarizes the structure and biological activity of a selection of these synthesized derivatives, illustrating the core principles of an SAR study.

| Compound | Substituent (R) on Phenyl Ring | Antiproliferative Activity |

|---|---|---|

| 3a | 2-Fluoro, 4-Nitro | High |

| 3d | 4-Fluoro | Moderate |

| 3e | 4-Chloro | Moderate |

| 3h | 4-Methoxy | Low |

This example, while not a direct derivatization of this compound, underscores the utility of the 4-substituted piperidine scaffold in SAR campaigns and demonstrates how systematic modification can lead to the identification of compounds with enhanced biological activity. researchgate.net

Analytical Methodologies for Research Grade Characterization and Purity Assessment of 4 3 Iodopropyl Piperidine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(3-iodopropyl)piperidine. The versatility of HPLC allows for the development of specific methods to separate, identify, and quantify the target compound and its potential impurities.

Reversed-phase HPLC is a widely used mode of chromatography where the stationary phase is nonpolar and the mobile phase is polar. For compounds like this compound, which lack a strong ultraviolet (UV) chromophore, conventional UV detection can be challenging. researchgate.net To overcome this limitation, advanced detection techniques such as Charged Aerosol Detection (CAD) are employed.

CAD is a powerful and near-universal detection method that is not dependent on the optical properties of the analyte. chromatographyonline.comnih.gov In CAD, the HPLC eluent is nebulized, and the resulting aerosol particles are charged and then detected by an electrometer. thermofisher.com This technique provides a response that is proportional to the mass of the analyte, making it suitable for the quantification of compounds with poor or no UV absorption. chromatographyonline.comamericanlaboratory.com The combination of reversed-phase HPLC with CAD offers a robust platform for the analysis of this compound, enabling the detection and quantification of the main component as well as any non-chromophoric impurities. nih.gov

For derivatives of this compound that possess a suitable chromophore, UV detection remains a viable and widely used technique. nih.govgoogle.com Method development in reversed-phase HPLC involves optimizing parameters such as the column chemistry (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol, water), pH, and the use of additives like ion-pairing agents to achieve optimal separation and peak shape. researchgate.netsielc.com

Table 1: Comparison of Detection Techniques for HPLC Analysis of this compound

| Detector | Principle | Applicability to this compound | Advantages | Limitations |

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Limited due to the lack of a strong chromophore in the parent compound. May be suitable for certain derivatives. | Simple, robust, and widely available. | Not suitable for compounds without a chromophore. Response is dependent on the molar absorptivity of the analyte. |

| Charged Aerosol Detection (CAD) | Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge. | Highly suitable as it is a mass-based detector and does not require a chromophore. | Near-universal detection for non-volatile analytes. Provides a response proportional to mass. | Not suitable for volatile compounds. Can be sensitive to mobile phase composition. |

Many piperidine (B6355638) derivatives are chiral and may exist as enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.us Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. nih.govuma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve baseline resolution between the enantiomers. nih.gov Once separated, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers. heraldopenaccess.us For piperidine derivatives that lack a chromophore, pre-column derivatization with a UV-active agent can be employed to facilitate detection by a UV detector. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. nih.govresearchgate.net While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its volatile derivatives can be analyzed using this method.

In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.govmdpi.com This mass spectrum serves as a "fingerprint" for identification. hmdb.ca GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound or its derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions and for preliminary purity assessment. itwreagents.comrroij.comukessays.com In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. libretexts.orgrochester.edu

By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light or by using a suitable staining agent. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org TLC can also provide a preliminary indication of the purity of a sample by revealing the presence of multiple spots, which may correspond to impurities. rroij.com

Purity Assessment and Impurity Profiling in Synthetic Research

A comprehensive purity assessment and impurity profiling are critical steps in the characterization of research-grade this compound. researchgate.net This involves the use of a combination of the analytical techniques discussed above to identify and quantify any impurities present in the synthesized compound. nih.govcriver.com

Impurity profiling aims to identify the structure and quantity of each impurity. researchgate.net This information is crucial as impurities can have their own pharmacological or toxicological effects, which could interfere with the interpretation of research results. researchgate.net HPLC, often coupled with mass spectrometry (LC-MS), is a powerful tool for impurity profiling, as it can separate the impurities from the main compound and provide information about their molecular weights.

Table 2: Analytical Techniques for Purity Assessment of this compound

| Technique | Purpose | Information Obtained |

| HPLC (with CAD or UV) | Quantitative analysis of the main compound and non-volatile impurities. | Purity of the main compound, identity and quantity of impurities. |

| Chiral HPLC | Determination of enantiomeric purity. | Enantiomeric excess (e.e.). |

| GC-MS | Analysis of volatile impurities and derivatives. | Identity and quantity of volatile impurities. |

| TLC | Reaction monitoring and preliminary purity check. | Qualitative assessment of reaction progress and presence of impurities. |

| LC-MS | Impurity identification. | Molecular weight of impurities, aiding in structure elucidation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.